Cas no 1955540-06-3 (5-(3,5-difluorophenyl)methyl-1,3-thiazol-2-amine hydrochloride)
5-(3,5-difluorophenyl)methyl-1,3-thiazol-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride
- 5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
- 5-(3,5-difluorophenyl)methyl-1,3-thiazol-2-amine hydrochloride
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- MDL: MFCD30181314
- Inchi: 1S/C10H8F2N2S.ClH/c11-7-1-6(2-8(12)4-7)3-9-5-14-10(13)15-9;/h1-2,4-5H,3H2,(H2,13,14);1H
- InChI Key: FGPGREQJLBROET-UHFFFAOYSA-N
- SMILES: Cl.S1C(N)=NC=C1CC1C=C(C=C(C=1)F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 208
- Topological Polar Surface Area: 67.2
5-(3,5-difluorophenyl)methyl-1,3-thiazol-2-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00860823-1g |
5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride |
1955540-06-3 | 95% | 1g |
¥4334.0 | 2023-02-27 | |
| Enamine | EN300-303911-0.05g |
5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride |
1955540-06-3 | 95.0% | 0.05g |
$97.0 | 2025-02-20 | |
| Enamine | EN300-303911-0.1g |
5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride |
1955540-06-3 | 95.0% | 0.1g |
$144.0 | 2025-02-20 | |
| Enamine | EN300-303911-0.25g |
5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride |
1955540-06-3 | 95.0% | 0.25g |
$206.0 | 2025-02-20 | |
| Enamine | EN300-303911-0.5g |
5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride |
1955540-06-3 | 95.0% | 0.5g |
$391.0 | 2025-02-20 | |
| Enamine | EN300-303911-1.0g |
5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride |
1955540-06-3 | 95.0% | 1.0g |
$513.0 | 2025-02-20 | |
| Enamine | EN300-303911-2.5g |
5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride |
1955540-06-3 | 95.0% | 2.5g |
$1008.0 | 2025-02-20 | |
| Enamine | EN300-303911-5.0g |
5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride |
1955540-06-3 | 95.0% | 5.0g |
$1488.0 | 2025-02-20 | |
| Enamine | EN300-303911-10.0g |
5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride |
1955540-06-3 | 95.0% | 10.0g |
$2209.0 | 2025-02-20 | |
| Ambeed | A863475-1g |
5-[(3,5-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride |
1955540-06-3 | 95% | 1g |
$579.0 | 2024-07-28 |
5-(3,5-difluorophenyl)methyl-1,3-thiazol-2-amine hydrochloride Suppliers
5-(3,5-difluorophenyl)methyl-1,3-thiazol-2-amine hydrochloride Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 5-(3,5-difluorophenyl)methyl-1,3-thiazol-2-amine hydrochloride
5-(3,5-Difluorophenyl)methyl-1,3-thiazol-2-amine Hydrochloride: A Comprehensive Overview
The compound 5-(3,5-difluorophenyl)methyl-1,3-thiazol-2-amine hydrochloride (CAS No. 1955540-06-3) is a highly specialized chemical entity with significant potential in various fields of research and application. This compound belongs to the class of 1,3-thiazole derivatives, which are known for their versatile chemical properties and wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The presence of the difluorophenyl group introduces unique electronic and steric properties, making this compound a valuable substrate for further functionalization and exploration.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery due to their ability to modulate pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The difluorophenyl moiety in this compound serves as a key structural feature that enhances its interaction with biological targets. Researchers have demonstrated that such fluorinated derivatives can exhibit improved potency and selectivity in binding to various receptors and enzymes, making them promising candidates for therapeutic interventions.
The synthesis of 5-(3,5-difluorophenyl)methyl-1,3-thiazol-2-amine hydrochloride involves a multi-step process that typically begins with the preparation of the parent thiazole ring. The introduction of the difluorophenyl group is achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions and desired regioselectivity. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation.
In terms of applications, this compound has shown particular promise in the field of pharmaceutical chemistry. Its ability to act as a scaffold for drug design has led to its exploration as a potential lead compound for treating various diseases. For instance, studies have demonstrated that this compound exhibits inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its potential utility in anti-inflammatory therapies. Additionally, its role as a building block for more complex molecular architectures has opened avenues for the development of novel bioactive agents.
The hydrochloride salt form of this compound is particularly advantageous due to its enhanced stability and solubility properties. This makes it easier to handle during purification and formulation processes. Recent research has also focused on optimizing the crystallization conditions for this salt form to achieve higher purity levels and improved physical properties such as melting point and hygroscopicity.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structure and purity of this compound. These methods provide detailed insights into the molecular architecture and stereochemical integrity of the compound, ensuring its suitability for downstream applications.
In conclusion, 5-(3,5-difluorophenyl)methyl-1,3-thiazol-2-amine hydrochloride represents a valuable addition to the arsenal of chemical tools available for research and development. Its unique combination of structural features and functional properties positions it as a key player in advancing scientific discoveries across multiple disciplines. As ongoing research continues to uncover new applications and optimizations for this compound, its significance in both academic and industrial settings is expected to grow further.
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